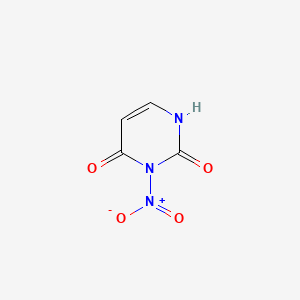

2,4(1H,3H)-Pyrimidinedione, nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4(1H,3H)-Pyrimidinedione, nitro- is a useful research compound. Its molecular formula is C4H3N3O4 and its molecular weight is 157.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4(1H,3H)-Pyrimidinedione, nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Pyrimidinedione, nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Applications

One of the most notable applications of 2,4(1H,3H)-pyrimidinedione derivatives is their use as antiviral agents. Research has identified several analogs of this compound that exhibit potent activity against HIV-1.

Case Study: HIV-1 Inhibition

A study evaluated a series of 2,4(1H,3H)-pyrimidinedione analogs and found that certain compounds demonstrated subnanomolar antiviral activity against HIV-1. Notably, compounds with a methyl linker between the homocyclic substitution and the N-1 position of the pyrimidinedione showed enhanced efficacy compared to those with ethyl linkers. Six molecules were identified with activity comparable to established non-nucleoside reverse transcriptase inhibitors (NNRTIs), including the ability to inhibit strains resistant to common NNRTIs like K103N .

| Compound | Activity Level | Resistance Profile |

|---|---|---|

| SJ-3366 | Highly Potent | Effective against K103N |

| Analog A | Subnanomolar | No cytotoxicity up to solubility limits |

| Analog B | High Efficacy | Broad-spectrum against HIV-1 and HIV-2 |

These findings suggest that 2,4(1H,3H)-pyrimidinedione derivatives could represent a new class of NNRTIs with an extended range of action against HIV strains.

Neuropsychiatric Applications

The compound also shows promise in treating neuropsychiatric disorders through its modulation of ion channels. Specifically, thieno- and furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated for their role as TRPC5 modulators.

Case Study: TRPC5 Modulation

Research indicates that these derivatives can inhibit TRPC5-mediated ion fluxes, which are crucial for maintaining cellular function and communication. The modulation of TRPC5 channels has implications for treating conditions such as neurodegenerative disorders and seizure disorders .

| Disorder Type | Mechanism of Action | Potential Treatment |

|---|---|---|

| Neuropsychiatric | TRPC5 inhibition | Symptomatic relief |

| Neurodegenerative | Ion channel modulation | Disease progression slowing |

| Seizure Disorders | Calcium/Sodium flux regulation | Seizure control |

Antioxidant Properties

Emerging research also highlights the antioxidant potential of 2,4(1H,3H)-pyrimidinedione compounds. These compounds have been assessed for their ability to scavenge free radicals and protect cells from oxidative stress.

Case Study: Antioxidant Activity

A study screened various pyrimidine derivatives for antioxidant activity and found that certain analogs exhibited significant protective effects against oxidative damage in cellular models. This suggests potential applications in preventing diseases associated with oxidative stress .

| Compound | Antioxidant Activity Level | Mechanism |

|---|---|---|

| Pyrimidinedione A | High | Free radical scavenging |

| Pyrimidinedione B | Moderate | Metal chelation |

Propiedades

Número CAS |

56797-78-5 |

|---|---|

Fórmula molecular |

C4H3N3O4 |

Peso molecular |

157.08 g/mol |

Nombre IUPAC |

3-nitro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H3N3O4/c8-3-1-2-5-4(9)6(3)7(10)11/h1-2H,(H,5,9) |

Clave InChI |

FIGJKSJMYKOQFM-UHFFFAOYSA-N |

SMILES canónico |

C1=CNC(=O)N(C1=O)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.